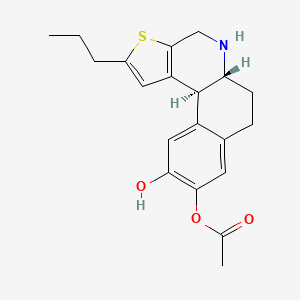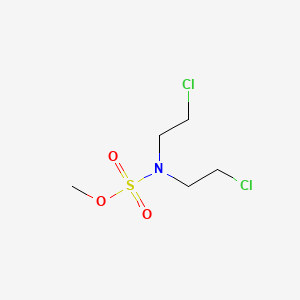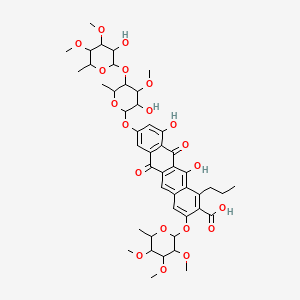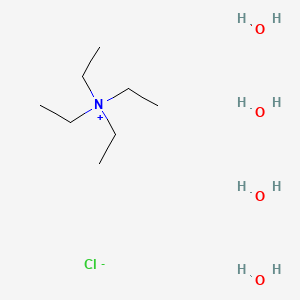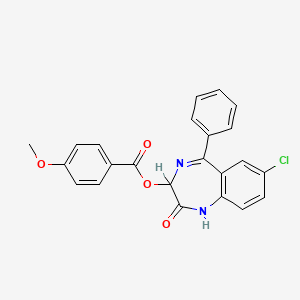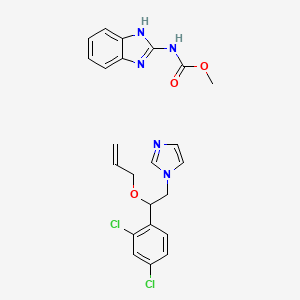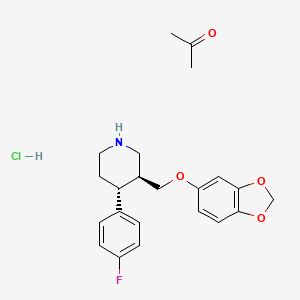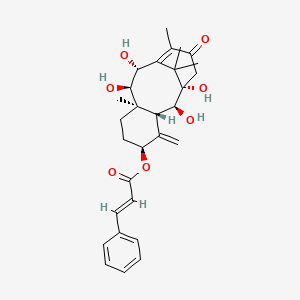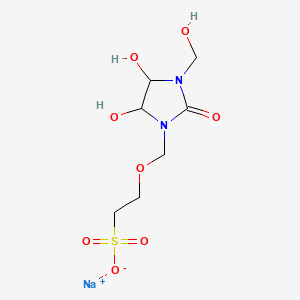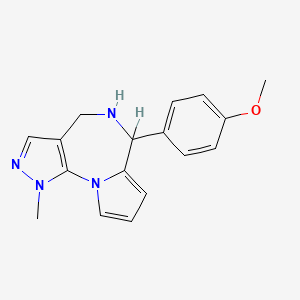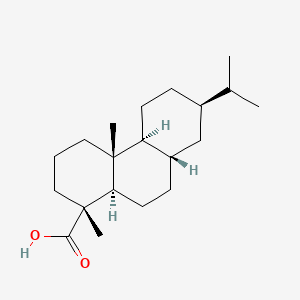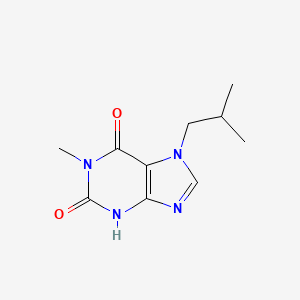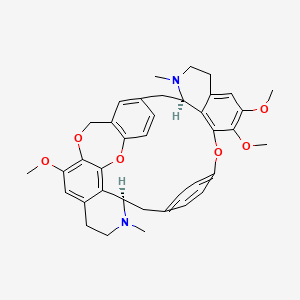
Insularine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Insularine is a bisbenzylisoquinoline alkaloid with the molecular formula C38H40N2O6 and a molecular weight of 620.73 g/mol . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Insularine can be synthesized through several methods. One notable method involves the oxidation of this compound with m-chloroperbenzoic acid , which yields four this compound-N-oxides . The reaction conditions typically include controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of the compound from natural sources, such as the plant Cyclea sutchuenensis . The extraction process is followed by purification steps to isolate this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Insularine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-N-oxides.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: Substitution reactions can occur at specific positions on the this compound structure.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Common reducing agents include and .
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various This compound-N-oxides and other derivatives that retain the core bisbenzylisoquinoline structure .
Applications De Recherche Scientifique
Insularine has a wide range of applications in scientific research:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its role in plant defense mechanisms.
Medicine: this compound has shown promise in medicinal research due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: In the industrial sector, this compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of insularine involves its interaction with specific molecular targets and pathways. This compound is known to interact with cellular receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Insularine can be compared with other bisbenzylisoquinoline alkaloids, such as:
- Dauricine
- Tetrandrine
- Isotetrandrine
Uniqueness
This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Compared to similar compounds, this compound has shown a broader range of applications and potential therapeutic benefits.
Propriétés
Numéro CAS |
549-07-5 |
|---|---|
Formule moléculaire |
C38H40N2O6 |
Poids moléculaire |
620.7 g/mol |
Nom IUPAC |
(1R,16R)-9,10,26-trimethoxy-15,31-dimethyl-7,24,34-trioxa-15,31-diazaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene |
InChI |
InChI=1S/C38H40N2O6/c1-39-14-13-25-20-32(42-4)36-38-34(25)28(39)17-22-6-9-27(10-7-22)45-37-33-24(19-31(41-3)35(37)43-5)12-15-40(2)29(33)18-23-8-11-30(46-38)26(16-23)21-44-36/h6-11,16,19-20,28-29H,12-15,17-18,21H2,1-5H3/t28-,29-/m1/s1 |
Clé InChI |
DPLLCJFNXPKFPB-FQLXRVMXSA-N |
SMILES isomérique |
CN1CCC2=CC(=C3C4=C2[C@H]1CC5=CC=C(C=C5)OC6=C7[C@@H](CC8=CC(=C(O4)C=C8)CO3)N(CCC7=CC(=C6OC)OC)C)OC |
SMILES canonique |
CN1CCC2=CC(=C3C4=C2C1CC5=CC=C(C=C5)OC6=C7C(CC8=CC(=C(O4)C=C8)CO3)N(CCC7=CC(=C6OC)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


